molecular formula C19H13FN2O6 B3536868 (5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3536868
M. Wt: 384.3 g/mol
InChI Key: ZTHMTWVDOFDVOM-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a fluorophenyl group, a methoxy-benzodioxol group, and a pyrimidine-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine-trione core, followed by the introduction of the fluorophenyl and methoxy-benzodioxol groups through various organic reactions such as condensation and substitution reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxy-benzodioxol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes and applications.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione include other pyrimidine derivatives and compounds with fluorophenyl or methoxy-benzodioxol groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O6/c1-26-14-8-16-15(27-9-28-16)6-10(14)5-13-17(23)21-19(25)22(18(13)24)12-4-2-3-11(20)7-12/h2-8H,9H2,1H3,(H,21,23,25)/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHMTWVDOFDVOM-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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